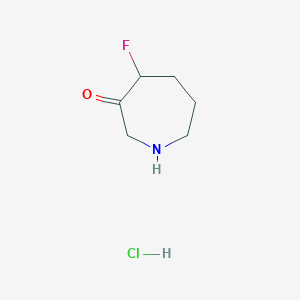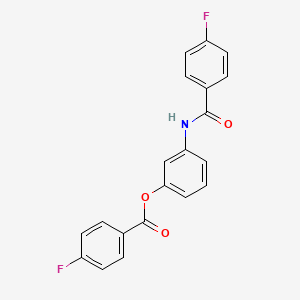
4-Fluoroazepan-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Fluoroazepan-3-one hydrochloride (FAZ) is a psychoactive compound that belongs to the class of sedatives and hypnotics known as benzodiazepines. It has a molecular formula of C6H11ClFNO and an average mass of 167.609 Da .
Molecular Structure Analysis
The molecular structure of 4-Fluoroazepan-3-one hydrochloride consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The exact structure visualization is not provided in the search results.Scientific Research Applications
Neurokinin-1 Receptor Antagonism
The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, exhibiting structural similarity to 4-Fluoroazepan-3-one hydrochloride, is a high affinity, orally active h-NK(1) receptor antagonist. It has demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Intramolecular Interactions and Structural Influence
The intramolecular β-fluorine⋯ammonium interaction in 4- and 8-membered rings, including structures related to 4-Fluoroazepan-3-one hydrochloride, has been explored. The conformations of molecules like 3-fluoroazetidinium hydrochloride are significantly influenced by through-space C–F⋯N+ interactions (Gooseman et al., 2006).
Synthesis of Substituted Fluoropiperidines and Azepanes
Optically active prolinols can be converted into optically active 3-fluoropiperidines, and the method can also be applied to 2-hydroxypiperidines to produce 3-fluoroazepanes. The process, which is likely applicable to the synthesis of related compounds like 4-Fluoroazepan-3-one hydrochloride, involves a rearrangement via an aziridinium intermediate (Déchamps et al., 2007).
Isomorphism and Crystal Structure Variations
Compounds like 4-Hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its 7-fluoro analogue are isomorphous, but not strictly isostructural, indicating that the inclusion of fluorine atoms can influence crystal packing and intermolecular interactions. This is relevant to the understanding of the crystallography of compounds like 4-Fluoroazepan-3-one hydrochloride (Acosta et al., 2009).
Synthesis of Fluorinated Molecules
The synthesis of fluorinated organic molecules is crucial for various applications in chemical and medical fields. The development of an efficient, metal-free method for the preparation of novel classes of fluorinated compounds, like 4-fluoro-1,3-benzoxazepines, demonstrates the versatility and importance of fluorination in compound synthesis, which is relevant for the synthesis and modification of 4-Fluoroazepan-3-one hydrochloride (Ulmer et al., 2016).
properties
IUPAC Name |
4-fluoroazepan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO.ClH/c7-5-2-1-3-8-4-6(5)9;/h5,8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCXWHABMFBTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)CNC1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2512284.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2512285.png)
![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)


![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2512291.png)
![3-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2512292.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512294.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2512295.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2512296.png)

![[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2512303.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2512304.png)
![ethyl 2-(4-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2512305.png)